(E)-Dodeca-9,11-dienyl acetate

Vue d'ensemble

Description

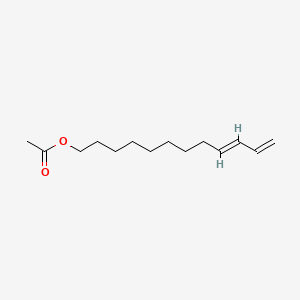

(E)-Dodeca-9,11-dienyl acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone component in various insect species. This compound is characterized by its double bonds at the 9th and 11th positions in the dodeca chain, which are in the E-configuration, and an acetate group at the terminal position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dodeca-9,11-dienyl acetate typically involves the following steps:

Starting Material: The process begins with the selection of a suitable starting material, such as dodecanoic acid.

Desaturation: The introduction of double bonds at the 9th and 11th positions is achieved through desaturation reactions. This can be done using specific desaturase enzymes or chemical desaturation methods.

Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This is usually done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial processes.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-Dodeca-9,11-dienyl acetate undergoes various chemical reactions, including:

Oxidation: The double bonds can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form saturated compounds.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines in basic conditions.

Major Products:

Epoxides and Diols: From oxidation reactions.

Saturated Esters: From reduction reactions.

Substituted Esters: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemical Ecology and Insect Behavior

Sex Pheromone Functionality

(E)-Dodeca-9,11-dienyl acetate has been identified as a sex pheromone for several moth species, including the red bollworm moth (Diparopsis castanea). The compound plays a critical role in mating disruption strategies aimed at controlling pest populations. By synthesizing and releasing this pheromone in agricultural settings, it is possible to interfere with the mating behavior of target species, thereby reducing their reproductive success and population density .

Field Studies

Field trials have demonstrated that formulations containing this compound can significantly attract male moths when deployed in orchards and vineyards. For example, studies have shown that optimal blends of this pheromone can lead to over 70% male moth captures in controlled environments . This effectiveness highlights its potential as a sustainable alternative to chemical insecticides.

Agricultural Applications

Pest Management Strategies

In agricultural contexts, this compound is utilized in Integrated Pest Management (IPM) systems. By employing this compound as a mating disruptor, farmers can minimize the reliance on chemical pesticides. This approach not only helps in controlling pest populations but also reduces adverse environmental impacts associated with conventional pesticide use .

Case Study: Grapevine Moth Control

One notable application is in the management of the European grapevine moth (Lobesia botrana). The use of this compound has been integrated into pest control programs targeting this species, resulting in significant reductions in damage to grape crops. The pheromone's deployment has been shown to decrease the need for chemical insecticides by up to 50% in affected vineyards .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including iron-catalyzed cross-coupling reactions involving dienol phosphates. This method allows for high yields and stereochemical purity, making it suitable for both laboratory-scale and industrial applications .

Applications in Research

In addition to its use as a pheromone, this compound serves as an important intermediate in organic synthesis. Researchers have utilized it to develop other pheromonal compounds and study their ecological interactions. For example, its derivatives have been synthesized to explore their effects on mating behaviors across different species within the Lepidoptera order .

Safety and Environmental Impact

Toxicological Assessments

Toxicological studies indicate that this compound poses minimal risk to human health when used according to established guidelines. The compound is classified as having low toxicity and is not considered hazardous under normal handling conditions .

Environmental Fate

Research into the environmental fate of this compound suggests that it degrades relatively quickly under natural conditions, reducing concerns regarding long-term ecological impacts. Its use as a biopesticide aligns with sustainable agricultural practices aimed at preserving biodiversity while controlling pest populations effectively .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Ecology | Sex pheromone for moths | Effective in disrupting mating behavior |

| Agricultural Pest Control | Integrated Pest Management | Reduces reliance on chemical pesticides |

| Synthetic Chemistry | Intermediate for organic synthesis | High yields via iron-catalyzed reactions |

| Safety | Low toxicity profile | Minimal health risks under proper use |

| Environmental Impact | Quick degradation in natural conditions | Aligns with sustainable practices |

Mécanisme D'action

The mechanism of action of (E)-Dodeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system that detects pheromones, triggering behavioral responses such as attraction or repulsion. The molecular targets are the olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

Comparaison Avec Des Composés Similaires

(E,Z)-7,9-Dodecadienyl acetate: Another pheromone component with double bonds at different positions.

(Z)-9-Dodecenyl acetate: A similar compound with a single double bond.

(E)-9,11-Tetradecadienyl acetate: A compound with a longer carbon chain and similar double bond configuration.

Uniqueness: (E)-Dodeca-9,11-dienyl acetate is unique due to its specific double bond positions and E-configuration, which confer distinct olfactory properties. This makes it highly specific in its role as a pheromone, allowing for precise communication among insect species.

Activité Biologique

(E)-Dodeca-9,11-dienyl acetate, with the molecular formula C14H24O2 and a molar mass of approximately 224.34 g/mol, is an organic compound notable for its role as a pheromone in various moth species. This compound is characterized by a linear chain of twelve carbon atoms and two double bonds at the 9th and 11th positions. Its biological activity primarily revolves around its function as a signaling molecule in mating behaviors, particularly in Lepidoptera.

The synthesis of this compound can be achieved through various methods, including iron-catalyzed cross-coupling reactions. For instance, studies have demonstrated successful laboratory-scale syntheses with yields exceeding 77% using specific Grignard reagents and dienyl phosphates as reactants . The compound's physical properties include a density of approximately 0.89 g/cm³ and a boiling point around 307 °C at standard atmospheric pressure.

Pheromone Functionality

Research indicates that this compound functions effectively as a sex pheromone for the red bollworm moth (Diparopsis castanea). In field studies, this compound has been shown to significantly influence mating behaviors, attracting male moths to females during their reproductive cycles . This attraction is critical for successful mating and has implications for pest management strategies.

Comparative Biological Activity

The biological activity of this compound can be compared to its geometric isomer, (Z)-dodeca-9,11-dienyl acetate, which exhibits different biological properties. The effectiveness of these compounds as pheromones can vary significantly based on their structural configurations.

Case Studies and Research Findings

- Field Trials : In trials conducted in agricultural settings, traps baited with this compound captured significantly more male red bollworm moths compared to traps without the pheromone. This finding underscores the potential utility of this compound in integrated pest management programs.

- Synthesis Advances : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. The use of iron-catalyzed reactions has been particularly noteworthy, allowing for higher yields and more sustainable production processes .

- Behavioral Studies : Behavioral assays have demonstrated that male moths exhibit increased attraction to this compound over other similar compounds. This specificity highlights the compound's importance in ecological interactions among species within the Lepidoptera order .

Data Tables

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C14H24O2 | Pheromone for Diparopsis castanea |

| (Z)-Dodeca-9,11-dienyl acetate | C14H24O2 | Geometric isomer; different biological activity |

| Dodecadienol | C12H22O | Alcohol form; less volatile than acetate |

Propriétés

IUPAC Name |

[(9E)-dodeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPQLVHCERGNAB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCCCCCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307833 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-78-7 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50767-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dodeca-9,11-dienyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.